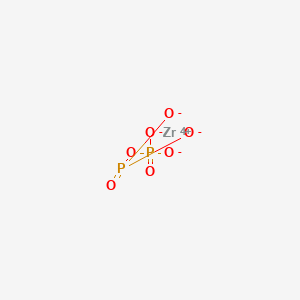

Zirconium pyrophosphate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

phosphonato phosphate;zirconium(4+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H4O7P2.Zr/c1-8(2,3)7-9(4,5)6;/h(H2,1,2,3)(H2,4,5,6);/q;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEMQJHXKZCSMQ-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O7P2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80159484 | |

| Record name | Zirconium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13565-97-4 | |

| Record name | Zirconium pyrophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013565974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium pyrophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80159484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium diphosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.582 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM PYROPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6RTA4YS7BC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the crystal structure of cubic zirconium pyrophosphate

An In-Depth Technical Guide to the Crystal Structure of Cubic Zirconium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (ZrP₂O₇) is an inorganic ceramic material noted for its unique properties, including low to negative thermal expansion over a wide temperature range. This characteristic makes it a subject of significant interest in materials science for applications requiring high dimensional stability, such as in precision instruments, ceramic substrates, and as a component in dental and biomedical materials. Understanding the precise crystal structure of ZrP₂O₇ is fundamental to controlling and exploiting its properties. This guide provides a detailed technical overview of the cubic phase of this compound, its structural determination, and the experimental protocols involved.

Crystal Structure and Crystallographic Data

The idealized, high-temperature crystal structure of this compound is cubic. However, there is considerable evidence that the true room-temperature structure is a complex superstructure with lower symmetry. For the purposes of a fundamental model, the cubic phase is the standard reference.

The crystallographic data for the idealized cubic model of ZrP₂O₇ are summarized below.

Table 1: Crystallographic Data for Cubic this compound (ZrP₂O₇)

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Pa3̅ (No. 205) |

| Lattice Parameter (a) | ~8.245 Å - 8.248 Å[1] |

| Formula Units (Z) | 4 |

| Atomic Positions | See Discussion Below |

Discussion on Atomic Positions and Structural Complexity:

The cubic structure with space group Pa3̅ represents a simplified, average structure.[2] In this model, the pyrophosphate (P₂O₇) groups are disordered. At room temperature, these groups order, leading to a lower symmetry. Electron and powder diffraction studies have shown that the true structure is a complex superstructure, with an orthorhombic space group (Pbca) being proposed as a more accurate description.[2] This complexity means that a simple set of atomic coordinates for the idealized cubic cell is not fully representative of the material at ambient conditions. Researchers should be aware that while the cubic model is a useful starting point, detailed property analysis may require consideration of the lower-symmetry superstructures.

Experimental Protocols for Structure Determination

The determination of ZrP₂O₇'s crystal structure involves two primary stages: synthesis of a pure powder sample and analysis using diffraction techniques.

Synthesis of this compound

Method 1: Solid-State Reaction This is a common and straightforward method for producing crystalline ZrP₂O₇.

-

Precursor Mixing : Zirconium dioxide (ZrO₂) and ammonium dihydrogen phosphate (NH₄H₂PO₄) are used as precursors. The powders are intimately mixed in a stoichiometric ratio.

-

Grinding : The mixture is thoroughly ground using an agate mortar and pestle or through ball milling to ensure homogeneity and increase the surface area for reaction.

-

Calcination : The homogenized powder is placed in an alumina crucible and heated in a furnace. The temperature is ramped up to 900 °C and held for several hours to allow the solid-state reaction to complete.[1] During heating, the ammonium dihydrogen phosphate decomposes, and the resulting phosphorus pentoxide reacts with zirconia to form this compound.

-

Cooling and Characterization : The furnace is cooled slowly to room temperature. The resulting white powder is then collected for structural analysis.

Method 2: Hydrothermal Synthesis This method can yield well-crystallized powders at lower temperatures compared to the solid-state route.

-

Precursor Solution : An amorphous zirconium hydroxide (ZrO(OH)₂) precipitate is prepared and mixed with an aqueous solution of phosphoric acid (H₃PO₄).

-

Autoclave Treatment : The slurry is sealed in a Teflon-lined stainless steel autoclave.

-

Heating : The autoclave is heated to a temperature of approximately 200 °C and held for 12-24 hours. Under the elevated pressure and temperature, the precursors react to form an intermediate, crystalline zirconium tetraphosphate (Zr₃(PO₄)₄).

-

Post-Calcination : The intermediate product is washed, dried, and subsequently calcined in air at temperatures above 500 °C. This final heating step converts the tetraphosphate into the desired single-phase this compound (ZrP₂O₇).

Structure Analysis: X-ray Diffraction and Rietveld Refinement

Powder X-ray Diffraction (XRD) is the principal technique for determining the crystal structure of polycrystalline materials like ZrP₂O₇.

-

Data Collection : A high-quality powder XRD pattern of the synthesized ZrP₂O₇ is collected. The sample is finely ground to ensure random orientation of the crystallites. The pattern is recorded over a wide 2θ range with a slow scan speed to obtain high resolution and good signal-to-noise ratio.

-

Phase Identification : The positions of the diffraction peaks are compared to standard databases (e.g., JCPDS Card No: 24-1491) to confirm the formation of the cubic ZrP₂O₇ phase.[1]

-

Rietveld Refinement : This powerful analytical method is used to refine a theoretical structural model against the experimental XRD data.

-

Initial Model : An initial structural model is created based on the known parameters: the cubic crystal system, the Pa3̅ space group, and the approximate lattice parameter (~8.25 Å).[1][2] Initial atomic positions from isostructural compounds or theoretical calculations are used.

-

Least-Squares Fitting : The Rietveld software iteratively adjusts various parameters (lattice parameters, atomic coordinates, thermal parameters, peak shape factors) to minimize the difference between the calculated diffraction pattern and the observed experimental pattern.

-

Model Validation : The quality of the fit is assessed using statistical indicators (e.g., Rwp, RBragg, and χ²). A good fit indicates that the refined structural model accurately represents the true crystal structure of the sample.

-

Visualized Workflow for Structure Determination

The logical flow from material synthesis to final structure elucidation can be visualized as a clear workflow.

Caption: Experimental workflow for determining the crystal structure of ZrP₂O₇.

References

In-Depth Technical Guide to the Thermal Decomposition of Zirconium Hydrogen Phosphate to Zirconium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of zirconium hydrogen phosphate [Zr(HPO₄)₂·H₂O] into zirconium pyrophosphate [ZrP₂O₇]. This compound is a material of significant interest due to its high thermal and chemical stability, low thermal expansion, and applications in catalysis, ion exchange, and as a component in biomedical composites. This document details the synthesis of the precursor, α-zirconium hydrogen phosphate monohydrate, through various established methods and elaborates on the subsequent thermal treatment protocols. Quantitative data from thermogravimetric and differential thermal analysis are presented to elucidate the decomposition pathway. Furthermore, this guide includes detailed experimental protocols and visual representations of the process workflow and the chemical transformation to aid in the practical application of this knowledge in a research and development setting.

Introduction

Zirconium hydrogen phosphate, particularly in its crystalline α-form [α-Zr(HPO₄)₂·H₂O], is a well-studied layered inorganic material. Its unique structure facilitates ion exchange and intercalation chemistry. The thermal treatment of this precursor leads to a series of transformations, culminating in the formation of this compound (ZrP₂O₇), a three-dimensional network solid with distinct properties. The conversion involves two primary stages: the removal of intercalated water molecules (dehydration) and the condensation of hydrogen phosphate groups to form pyrophosphate linkages. Understanding and controlling this transformation is critical for tailoring the final properties of the this compound, such as its surface area, porosity, and crystallinity, which are crucial for its performance in various applications.

Synthesis of α-Zirconium Hydrogen Phosphate Monohydrate Precursor

The properties of the final this compound are highly dependent on the characteristics of the initial α-Zr(HPO₄)₂·H₂O precursor. Several methods have been developed for its synthesis, each yielding materials with different crystallinities and particle sizes.

Experimental Protocols

Below are detailed methodologies for three common synthesis routes.

Protocol 2.1.1: Direct Precipitation Method

This method involves the direct reaction of a soluble zirconium salt with phosphoric acid.

-

Preparation of Zirconium Solution: Dissolve 25 g of zirconyl chloride octahydrate (ZrOCl₂·8H₂O) in 430 mL of 2 M hydrochloric acid (HCl).

-

Precipitation: Slowly add the zirconium solution to 400 mL of a 1.25 M phosphoric acid (H₃PO₄) solution with continuous stirring. This corresponds to an initial P/Zr molar ratio of approximately 3.6.

-

Aging: Continue stirring the resulting white precipitate at room temperature for 24 hours to promote crystallization.

-

Washing: Filter the precipitate and wash it with deionized water until the chloride ions are removed (tested with AgNO₃ solution).

-

Drying: Dry the resulting α-Zr(HPO₄)₂·H₂O powder in an oven at 60-80°C.

Protocol 2.1.2: Hydrothermal Method

This method yields highly crystalline α-Zr(HPO₄)₂·H₂O.

-

Reactant Mixture: Mix a solution of ZrOCl₂·8H₂O with H₃PO₄ at a desired molar ratio (e.g., 1:3) in a Teflon-lined stainless steel autoclave.

-

Heating: Seal the autoclave and heat it in an oven at a temperature of 200°C for 24 hours.

-

Cooling and Recovery: Allow the autoclave to cool to room temperature naturally.

-

Washing: Recover the white precipitate by filtration and wash it thoroughly with deionized water.

-

Drying: Dry the product at 80°C for 24 hours.

Protocol 2.1.3: Reflux Method

This method is also used to obtain crystalline α-Zr(HPO₄)₂·H₂O.

-

Initial Mixture: Prepare a solution of 6.4 g of ZrOCl₂·8H₂O in 20 mL of deionized water and a separate solution of 55 g of sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O) in 40 mL of 3 M HCl.

-

Reaction: Add the sodium dihydrogen phosphate solution dropwise to the zirconium solution at 80°C with constant stirring.

-

Refluxing: Reflux the mixture at 80°C for 30 hours.[1]

-

Precipitation: Allow the mixture to stand at room temperature for 48 hours to facilitate precipitation.

-

Washing and Drying: Filter the precipitate, wash with 3 M H₃PO₄ and then with deionized water until the pH of the filtrate is approximately 3. Dry the final product at 60°C.[1]

Thermal Decomposition of α-Zirconium Hydrogen Phosphate

The conversion of α-Zr(HPO₄)₂·H₂O to ZrP₂O₇ is a thermally induced process that can be monitored using techniques like Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA).

The Decomposition Pathway

The thermal decomposition proceeds in two main steps:

-

Dehydration: The loss of the water of crystallization. Zr(HPO₄)₂·H₂O → Zr(HPO₄)₂ + H₂O

-

Condensation: The condensation of the hydrogen phosphate groups to form pyrophosphate. Zr(HPO₄)₂ → ZrP₂O₇ + H₂O

The following diagram illustrates this transformation:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Zirconium Pyrophosphate (ZrP₂O₇)

This compound (ZrP₂O₇) is an inorganic compound that has garnered significant interest across various scientific disciplines, including materials science, catalysis, and pharmaceuticals.[1] Its unique combination of thermal stability, low thermal expansion, and ion-exchange capabilities makes it a versatile material for a range of applications.[1][2] This guide provides a comprehensive overview of the core physical and chemical properties of ZrP₂O₇, detailed experimental protocols for its synthesis and characterization, and insights into its potential applications, particularly in areas relevant to drug development.

Physical Properties

ZrP₂O₇ is a white to yellowish fine powder known for its remarkable thermal and structural properties.[1] It is a member of the tetravalent metal pyrophosphate family (MP₂O₇), which also includes compounds of titanium, hafnium, and germanium.[2]

Crystal Structure

This compound exhibits polymorphism, with its crystal structure being temperature-dependent.

-

Room Temperature (Orthorhombic): At room temperature, ZrP₂O₇ typically possesses an orthorhombic crystal structure with the space group Pbca.[3]

-

High Temperature (Cubic): Upon heating to approximately 290-300°C, it undergoes a phase transition to a disordered cubic symmetry with the space group Pa-3.[2][4] This cubic phase is stable up to its melting point. The framework of the cubic structure is characterized by ZrO₆ regular octahedra.[5]

| Property | Value | Crystal System | Space Group | Reference |

| Lattice Parameter (a) | 8.241 Å - 8.248 Å | Cubic | Pa-3 | [2][6] |

| Zr-O Distance | 1.97 Å (in ZrO₆ octahedra) | Cubic | Pa-3 | [5] |

Thermal Properties

The thermal behavior of ZrP₂O₇ is one of its most notable characteristics, making it suitable for high-temperature applications such as thermal insulation and refractory products.[1][2][7]

-

Thermal Stability: ZrP₂O₇ is thermostable up to 1550°C.[3]

-

Thermal Expansion: It exhibits unusual thermal expansion behavior. Below its phase transition temperature, it shows normal positive thermal expansion. However, in its cubic phase at higher temperatures, it displays a very low or even negative coefficient of thermal expansion (NTE).[7][8] This property is valuable for creating composite materials with tailored thermal expansion.[7]

-

Thermal Conductivity: The compound is characterized by low thermal conductivity, which makes it an effective light insulator.[1][2]

| Property | Value/Characteristic | Temperature Range | Reference |

| Thermal Stability | Stable up to 1550°C | --- | [3] |

| Phase Transition | Orthorhombic to Cubic | ~290-300°C | [4][8] |

| Coefficient of Thermal Expansion | Low positive or negative | Above phase transition | [7][8] |

| Thermal Conductivity | Low | --- | [1][2] |

Spectroscopic and Optical Properties

Spectroscopic analysis provides insight into the bonding and electronic structure of ZrP₂O₇.

-

FTIR Spectroscopy: The FTIR spectrum of ZrP₂O₇ shows characteristic bands corresponding to P-O-P bridge vibrations, PO₃ groups, and O-P-O deformation bands. Key peaks are observed around 3434 cm⁻¹ (O-H stretch from adsorbed water), 1090 cm⁻¹ (asymmetric P-O stretching), 980 cm⁻¹ (symmetric PO₄ stretching), and 745 cm⁻¹ (P-O-P stretching).[2]

-

UV-Vis-NIR Spectroscopy: The UV-Vis-NIR absorption spectrum reveals a characteristic peak around 255 nm, which is attributed to the O²⁻ → Zr⁴⁺ charge-transfer band. The direct band gap energy has been determined to be approximately 3.52 eV.[2]

| Spectroscopic Data | Wavenumber/Wavelength/Energy | Assignment | Reference |

| FTIR Peak | ~3434 cm⁻¹ | O-H stretch (adsorbed H₂O) | [2] |

| FTIR Peak | ~1090 cm⁻¹ | Asymmetric P-O stretch | [3] |

| FTIR Peak | ~980 cm⁻¹ | Symmetric PO₄ stretch | [2] |

| FTIR Peak | ~745 cm⁻¹ | P-O-P stretch | [2] |

| UV-Vis Absorption Max | ~255 nm | O²⁻ → Zr⁴⁺ charge transfer | [2] |

| Direct Band Gap Energy | 3.52 eV | --- | [2] |

Chemical Properties

The chemical behavior of ZrP₂O₇ is defined by its stability, surface acidity, and ion-exchange capabilities.

Chemical Stability and Resistance

ZrP₂O₇ exhibits excellent resistance to chemical corrosion, including many acids and bases.[1] However, it can be dissolved in strong acids like hydrochloric and sulfuric acid, particularly in the presence of fluoride ions.[9][10]

Catalytic Properties

The surface of ZrP₂O₇ possesses both Brønsted and Lewis acidic sites, making it an effective acid catalyst.[2] The Lewis acidity is associated with Zr⁴⁺ sites, while Brønsted acidity arises from surface P-OH groups.[2] Its catalytic activity has been demonstrated in reactions such as the dehydration of alcohols, indicating a predominantly acidic character.[2][11] This property makes it a candidate for various organic transformations and as a catalyst support.[2]

Ion-Exchange Properties

This compound possesses ion-exchange properties, which are advantageous for applications in purification and catalysis.[1][12] This capability allows it to be used in the removal of contaminants, such as heavy metals, from wastewater.[1] While more research has focused on other forms like α-ZrP and γ-ZrP for ion exchange, the inherent nature of zirconium phosphates suggests potential for ZrP₂O₇ in this area as well.[13][14]

Experimental Protocols

Several methods are employed for the synthesis and characterization of ZrP₂O₇. The choice of method can influence the material's final properties, such as particle size and crystallinity.

Synthesis Methodologies

a) Co-precipitation Method This method involves the precipitation of a ZrP₂O₇ precursor from aqueous solutions, followed by calcination.

-

Protocol:

-

A stoichiometric amount of a zirconium salt (e.g., ZrOCl₂·8H₂O) is dissolved in distilled water.[2]

-

A phosphorus source, such as (NH₄)₂HPO₄, is dissolved separately in distilled water.[2]

-

The phosphate solution is added dropwise to the zirconium solution while stirring. The mixture is then heated (e.g., at 90°C).[2]

-

The pH of the solution is adjusted (e.g., to ~2 with ammonia solution) to facilitate precipitation.[2]

-

The resulting precipitate is dried in an oven (e.g., at 120°C for 24 hours).[2]

-

The dried solid is then calcined at a high temperature (e.g., 700°C for 4 hours) to yield the final ZrP₂O₇ product.[2]

-

b) Hydrothermal Synthesis This technique yields well-crystallized nanoparticles.

-

Protocol:

-

Amorphous ZrO(OH)₂ is reacted with H₃PO₄ in an aqueous solution.[3]

-

The mixture is sealed in an autoclave and heated hydrothermally (e.g., at 200°C for 18 hours). This step forms an intermediate, Zr₃(PO₄)₄, loaded with unreacted H₃PO₄.[3][15]

-

The resulting product is then calcined in air at temperatures of 500°C or higher.[3]

-

Calcination at 900°C produces a single phase of ZrP₂O₇ with crystallite sizes in the nanometer range.[3]

-

c) Solid-State Reaction This is a conventional method involving the high-temperature reaction of solid precursors.

-

Protocol:

Characterization Techniques

a) X-Ray Diffraction (XRD) Used to determine the crystalline phase, structure, and lattice parameters of the synthesized material.

-

Methodology:

-

Instrument: A powder diffractometer (e.g., Bruker D8 Advance).

-

Radiation: Cu-Kα radiation.

-

Scan Range: Typically in the 2θ range of 10-80°.[2]

-

Scan Parameters: A step size of 0.02° and a scan speed of 0.05°/s are common.[2]

-

Analysis: The resulting diffraction pattern is compared with standard JCPDS (Joint Committee on Powder Diffraction Standards) data for phase identification (e.g., JCPDS Card No: 24-1491 for cubic ZrP₂O₇).[2]

-

b) Fourier-Transform Infrared Spectroscopy (FTIR) Used to identify functional groups present in the material.

-

Methodology:

-

Sample Preparation: The sample is typically mixed with KBr powder and pressed into a pellet.

-

Scan Range: The infrared spectrum is recorded, usually in the range of 400-4000 cm⁻¹.

-

Analysis: The positions and shapes of the absorption bands are analyzed to identify vibrations characteristic of P₂O₇⁴⁻ groups, P-O-P bridges, and adsorbed water.[2]

-

c) Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Analysis (EDX) Used to study the surface morphology, particle size, and elemental composition.

-

Methodology:

-

SEM: An electron beam is scanned over the sample surface to generate images that reveal the material's topography and morphology (e.g., grain size and shape).[2]

-

EDX: Coupled with SEM, this technique analyzes the X-rays emitted from the sample upon electron bombardment to determine the elemental composition and distribution of Zr, P, and O.[2]

-

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of ZrP₂O₇.

Caption: Workflow for ZrP₂O₇ Synthesis and Characterization.

Relevance and Applications in Drug Development

While primarily known for its materials science applications, ZrP₂O₇ and related zirconium compounds present intriguing possibilities for the pharmaceutical and biomedical fields.

-

Drug Delivery Systems: Zirconium phosphates, in general, have been explored as potential drug delivery vehicles.[1][16] Their ability to encapsulate therapeutic agents, combined with their stability, could allow for the controlled release of drugs.[1] The ion-exchange capability of ZrP₂O₇ could be leveraged to intercalate cationic drug molecules, offering a novel inorganic delivery platform.[16]

-

Biocompatibility: Zirconia (ZrO₂), a related zirconium compound, is widely recognized for its excellent biocompatibility and is used in medical and dental implants.[17][18][19] Studies have shown that zirconia ceramics do not exhibit toxic or genotoxic effects and support favorable soft tissue responses.[17] While specific biocompatibility data for ZrP₂O₇ is less common, the known biological safety of zirconia suggests that zirconium-based phosphates could also be well-tolerated, warranting further investigation for biomedical applications.

-

Catalysis in Pharmaceutical Synthesis: The acidic catalytic nature of ZrP₂O₇ could be applied to the synthesis of pharmaceutical intermediates. As a stable, recoverable, and reusable solid acid catalyst, it offers a more sustainable alternative to homogeneous catalysts in various organic reactions.[20]

Conclusion

This compound is a material with a unique and valuable set of physical and chemical properties. Its high thermal stability, low thermal expansion, and catalytic nature make it a versatile compound for industrial applications. For researchers in drug development, the potential of ZrP₂O₇ as a stable, inorganic platform for drug delivery, coupled with the known biocompatibility of zirconium-based materials, presents an exciting frontier for future research. The detailed experimental protocols provided herein offer a solid foundation for the synthesis and characterization of this promising material.

References

- 1. Exploring this compound: Properties, Applications, and Advantages - Ruipu Biological [ruipuminerals.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. PPT - Thermal expansion in ZrP 2 O 7 . Data kindly supplied by John Evans PowerPoint Presentation - ID:6963260 [slideserve.com]

- 8. researchgate.net [researchgate.net]

- 9. Zirconium - Wikipedia [en.wikipedia.org]

- 10. repository.up.ac.za [repository.up.ac.za]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Ion-exchange Properties of γ-Zirconium Phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jstage.jst.go.jp [jstage.jst.go.jp]

- 16. Zirconium Phosphate Nanoplatelet Potential for Anticancer Drug Delivery Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Biocompatibility study of lithium disilicate and zirconium oxide ceramics for esthetic dental abutments - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Biocompatibility of ZrO2 vs. Y-TZP Alloys: Influence of Their Composition and Surface Topography - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jamdsr.com [jamdsr.com]

- 20. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Infrared Spectroscopy of Zirconium Pyrophosphate

This guide provides a comprehensive overview of the synthesis and infrared (IR) spectroscopic characterization of this compound (ZrP₂O₇). This compound is a material of significant interest due to its applications as a catalyst, a material with unique thermal expansion properties, and as a packing material for high-performance liquid chromatography.[1] Infrared spectroscopy is a powerful, non-destructive technique for probing the vibrational modes of molecules and crystal lattices, making it an essential tool for the characterization of this compound.

Synthesis of this compound

A reliable method for synthesizing single-phase this compound involves a hydrothermal reaction followed by calcination.[2] This process ensures the formation of a well-crystallized product.

Experimental Protocol: Hydrothermal Synthesis and Calcination

This protocol details the synthesis of this compound from amorphous zirconium hydroxide and phosphoric acid.[2]

Materials:

-

Zirconium oxychloride octahydrate (ZrOCl₂·8H₂O)

-

Ammonia solution (NH₃·H₂O)

-

Phosphoric acid (H₃PO₄, 85 wt%)

-

Deionized water

Procedure:

-

Preparation of Amorphous Zirconium Hydroxide (ZrO(OH)₂):

-

Dissolve zirconium oxychloride octahydrate in deionized water.

-

Precipitate amorphous zirconium hydroxide by the dropwise addition of ammonia solution until the pH of the slurry reaches approximately 7.

-

Filter the precipitate and wash it thoroughly with deionized water to remove chloride ions.

-

Dry the resulting zirconium hydroxide.

-

-

Hydrothermal Reaction:

-

Prepare an aqueous slurry of the amorphous zirconium hydroxide.

-

Slowly add phosphoric acid dropwise to the slurry while stirring continuously. Continue stirring for 6 hours.[2]

-

Transfer the resulting mixture to a Teflon-lined autoclave and heat at 200°C for 18 hours. This step yields well-crystallized zirconium tetraphosphate (Zr₃(PO₄)₄) mixed with unreacted phosphoric acid.[2]

-

-

Calcination:

Caption: Workflow for the synthesis of this compound.

Infrared Spectroscopy Analysis

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups and characterize the bonding within the this compound structure.

Experimental Protocol: FTIR Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of the synthesized this compound powder with approximately 200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or semi-transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample chamber or a pure KBr pellet.

-

Place the this compound-KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, with a resolution of 2 cm⁻¹ and an accumulation of 64 scans.[3]

Spectral Interpretation and Data

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of the pyrophosphate (P₂O₇⁴⁻) anion and the zirconium-oxygen bonds.

The key vibrational modes for the pyrophosphate group include:

-

Asymmetric stretching of the P-O-P bridge (νas(P-O-P))

-

Symmetric stretching of the P-O-P bridge (νs(P-O-P))

-

Asymmetric stretching of the terminal PO₃ groups (νas(PO₃))

-

Symmetric stretching of the terminal PO₃ groups (νs(PO₃))

-

Deformation modes of the PO₃ groups (δ(PO₃))

The table below summarizes the characteristic infrared absorption bands for this compound as reported in the literature.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~1027 | Asymmetric stretching of P-O bonds (νas(P-O)) | [1] |

| ~980 | P-O stretching of pyrophosphate (P₂O₇⁴⁻) species | [4] |

| ~740 | P-O-P vibration of diphosphate groups | [4] |

| ~517 | Zr-P bond of ZrP₂O₇ | [1] |

Note: The exact positions of the absorption bands can vary slightly depending on the crystallinity, hydration state, and synthesis method of the material.

Caption: Relationship between structure and IR spectrum.

Factors Influencing the Infrared Spectrum

Several factors can influence the infrared spectrum of this compound:

-

Hydration: The presence of water molecules can introduce broad absorption bands in the 3600-3000 cm⁻¹ region due to O-H stretching vibrations and a band around 1630 cm⁻¹ corresponding to the H-O-H bending vibration.[4][5]

-

Crystallinity: The sharpness and definition of the absorption bands are indicative of the crystalline order. Amorphous or poorly crystalline materials will exhibit broader and less defined peaks compared to highly crystalline samples.

-

Phase Transitions: this compound undergoes a phase transition at approximately 290°C from an orthorhombic to a disordered cubic symmetry.[1] This change in crystal structure will be reflected in the infrared spectrum.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound. It provides valuable information about the chemical bonding, structural integrity, and purity of the material. By following standardized experimental protocols and understanding the assignment of the characteristic vibrational bands, researchers can effectively utilize IR spectroscopy to confirm the successful synthesis of this compound and to study its properties for various applications in research and development.

References

An In-depth Technical Guide to the Mechanism of Negative Thermal Expansion in Zirconium Diphosphate (ZrP₂O₇)

Executive Summary

Zirconium Diphosphate (ZrP₂O₇) is a ceramic material known for its unusual thermal expansion properties. While most materials expand upon heating, ZrP₂O₇ exhibits a significant transition from normal positive thermal expansion (PTE) to near-zero or slightly positive thermal expansion at elevated temperatures. This behavior is intrinsically linked to a structural phase transition. The core mechanism involves low-energy transverse vibrations of bridging oxygen atoms within a flexible framework of corner-sharing polyhedra. Understanding this phenomenon is crucial for the design of advanced materials with tailored thermal properties for applications requiring high dimensional stability, such as in precision instrumentation, electronic substrates, and potentially as inert matrices in pharmaceutical applications. This guide provides a detailed examination of the crystal structure, the vibrational dynamics governing its thermal behavior, and the experimental and computational protocols used for its characterization.

The Core Mechanism: From Structural Flexibility to Thermal Contraction

The thermal expansion behavior of ZrP₂O₇ is not constant; it is dictated by its crystal structure, which changes with temperature. The material undergoes a critical, reversible phase transition at approximately 290-300°C (around 563 K). This transition is the key to its unique thermal properties.

-

Low-Temperature Phase (<300°C): At room temperature, ZrP₂O₇ possesses a complex superstructure, which is an ordered variant of a simple cubic cell. This structure is characterized by a framework of corner-sharing ZrO₆ octahedra and P₂O₇ groups (composed of two corner-sharing PO₄ tetrahedra). Crucially, in this phase, the bridging oxygen atom in the P-O-P linkage is bent, with angles ranging from 134° to 162°[1]. This bent and ordered configuration behaves like a typical ceramic, exhibiting positive thermal expansion (PTE).

-

High-Temperature Phase (>300°C): Above the transition temperature, the superstructure disappears, and ZrP₂O₇ adopts a simpler, cubic crystal structure with the space group Pa-3. In this high-symmetry phase, the P-O-P linkages become effectively linear, with a time-averaged bond angle of 180° due to dynamic disorder of the oxygen atom[1]. This structural change activates the mechanism for its anomalous thermal expansion.

The negative thermal expansion (NTE) or, more accurately, the exceptionally low thermal expansion in the high-temperature phase is primarily driven by the transverse vibrations of the bridging oxygen atom in the now-linear P-O-P linkage. This can be visualized using the "guitar string" analogy:

-

The ZrO₆ octahedra and PO₄ tetrahedra are relatively rigid units.

-

Upon heating, the bridging oxygen atom in the P-O-P linkage vibrates with increased amplitude, primarily in a direction perpendicular (transverse) to the P-P axis.

-

This transverse motion pulls the two phosphorus atoms—and the rigid polyhedra attached to them—closer together.

-

The cumulative effect of these vibrations across the entire crystal lattice counteracts the normal expansion from bond stretching, resulting in a net contraction or very low expansion of the unit cell.

This behavior is described by the Rigid Unit Mode (RUM) model. RUMs are low-frequency phonon modes that involve the cooperative tilting or rocking of the rigid polyhedral units without significant distortion of the units themselves. In ZrP₂O₇, the flexible P-O-P linkages act as hinges, allowing for these low-energy rotational modes that can fill the empty space within the framework structure, leading to a volume decrease. Thermodynamically, these low-frequency modes possess negative Grüneisen parameters , meaning their frequency increases under compression, which drives the contraction upon heating.

Quantitative Data Presentation

The distinct properties of the two phases of ZrP₂O₇ are summarized below.

Table 1: Structural and Thermal Properties of ZrP₂O₇ Phases

| Property | Low-Temperature Phase (<300°C) | High-Temperature Phase (>300°C) |

| Crystal System / Space Group | Orthorhombic or large cubic superstructure | Cubic / Pa-3 |

| P-O-P Bond Angle | Bent (134° - 162°)[1] | Linear (180° on average)[1] |

| Thermal Expansion Behavior | Positive Thermal Expansion (PTE) | Exceptionally Low (Near-Zero) Positive Thermal Expansion |

| Governing Mechanism | Dominated by standard anharmonic bond vibrations (stretching) | Dominated by transverse oxygen vibrations (Rigid Unit Modes) |

Table 2: Cubic Lattice Parameter of High-Temperature ZrP₂O₇ vs. Temperature

Data derived from neutron powder diffraction experiments.[1]

| Temperature (°C) | Temperature (K) | Cubic Lattice Parameter, a (Å) |

| 290 | 563 | 8.2568 |

| 371 | 644 | 8.2571 |

| 435 | 708 | 8.2573 |

| 610 | 883 | 8.2580 |

Table 3: Volumetric Coefficient of Thermal Expansion (αᵥ) vs. Temperature

Approximate values extracted from graphical data presented by A.P. Wilkinson, data supplied by J. Evans.

| Temperature Range (K) | Phase | Volumetric CTE (αᵥ) (10⁻⁶ K⁻¹) |

| 300 - 550 | Low-Temperature | ~ +30 to +40 |

| > 570 | High-Temperature | ~ +1 to +2 |

Mandatory Visualizations

Experimental and Computational Protocols

The elucidation of the NTE mechanism in ZrP₂O₇ relies on a synergistic combination of experimental techniques and computational modeling.

Variable-Temperature X-ray and Neutron Diffraction

This is the primary technique for determining temperature-dependent structural information.

-

Objective: To measure lattice parameters, identify phase transitions, and refine atomic positions as a function of temperature.

-

Methodology:

-

Sample Preparation: A high-purity, powdered sample of ZrP₂O₇ is loaded into a sample holder (e.g., a quartz capillary) suitable for high-temperature measurements.

-

Environment: The sample is placed in a high-temperature furnace or cryofurnace mounted on the diffractometer, allowing for precise temperature control and atmospheric regulation (e.g., in vacuum or an inert gas to prevent reactions).

-

Data Collection: Diffraction patterns are collected at discrete temperature intervals. A typical experiment would involve heating the sample from room temperature to above 600°C in steps of 20-50°C, with a stabilization period at each temperature to ensure thermal equilibrium.

-

Data Analysis (Rietveld Refinement): The collected diffraction patterns are analyzed using the Rietveld method. This whole-pattern fitting technique refines a structural model against the experimental data to extract precise lattice parameters, atomic coordinates, and site occupancies at each temperature.

-

-

Significance: Neutron diffraction is particularly valuable as neutrons are highly sensitive to the positions of light elements like oxygen, providing unambiguous determination of the P-O-P bond angles and the disorder of the bridging oxygen atom in the high-temperature phase.

Temperature-Dependent Raman Spectroscopy

This technique probes the vibrational modes (phonons) of the crystal lattice.

-

Objective: To identify the low-frequency phonon modes associated with the NTE mechanism and observe how these modes change with temperature and across the phase transition.

-

Methodology:

-

Setup: A sample is placed in a temperature-controlled stage (e.g., a cryostat cell) with optical access. A monochromatic laser (e.g., 532 nm) is focused onto the sample.

-

Scattering Collection: The inelastically scattered light is collected, typically in a backscattering geometry, and passed through a notch filter to remove the intense Rayleigh-scattered light at the laser frequency.

-

Spectral Analysis: The filtered light is dispersed by a spectrometer and detected. The frequency shifts of the Raman peaks relative to the laser line correspond to the energies of the Raman-active phonon modes.

-

Temperature Scan: Spectra are recorded at various temperatures, particularly through the ~300°C phase transition, to monitor the appearance, disappearance, and frequency shifts of specific modes.

-

-

Significance: This method can directly observe the low-energy RUMs that are responsible for NTE. A "softening" (decrease in frequency) of certain modes upon cooling towards the phase transition can be indicative of the structural instability.

First-Principles (DFT) Calculations

Computational modeling provides theoretical insight that complements experimental data.

-

Objective: To calculate the phonon dispersion curves, phonon density of states (DOS), and mode Grüneisen parameters to theoretically confirm the vibrational origins of NTE.

-

Methodology:

-

Structural Input: The experimentally determined crystal structure of the high-temperature cubic phase of ZrP₂O₇ is used as the input.

-

Calculation Engine: Software packages based on Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT) are used.

-

Phonon Calculation: The forces on atoms are calculated when they are slightly displaced from their equilibrium positions. From these forces, the dynamical matrix is constructed, and its diagonalization yields the phonon frequencies and eigenvectors (the nature of the atomic vibrations) throughout the Brillouin zone.

-

Grüneisen Parameter Calculation: The phonon calculations are repeated for slightly expanded and contracted unit cell volumes. The Grüneisen parameter (γ) for each mode is then calculated, which quantifies how its frequency (ω) changes with volume (V): γ = - (V/ω)(dω/dV).

-

-

Significance: These calculations can identify which specific vibrational modes have the large, negative Grüneisen parameters that are the thermodynamic signature of NTE, confirming that these modes are the primary drivers of the observed thermal behavior.

References

In-Depth Technical Guide to the Solid-State Synthesis of High-Purity Zirconium Pyrophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal solid-state and solution-based methods for the synthesis of high-purity zirconium pyrophosphate (ZrP₂O₇). This document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of the synthesis workflows for clarity and reproducibility. This compound is a material of significant interest due to its low thermal expansion, high thermal stability, and potential applications in catalysis, ceramics, and as a component in biomedical materials.

Synthesis Methodologies

Several key methodologies have been established for the synthesis of high-purity this compound. These can be broadly categorized into:

-

Thermal Decomposition of α-Zirconium Phosphate: A common and reliable method involving the heat treatment of pre-synthesized α-zirconium phosphate.

-

Direct Solid-State Reaction: Involving the high-temperature reaction of a zirconium precursor with a phosphate source.

-

Hydrothermal Synthesis followed by Calcination: A solution-based approach that yields a precursor material, which is subsequently calcined to produce the final product.

-

Aqueous Phosphoric Acid Route: A direct reaction between a zirconium source and phosphoric acid.

Experimental Protocols and Quantitative Data

Thermal Decomposition of α-Zirconium Phosphate (α-ZrP)

This method relies on the synthesis of α-zirconium phosphate [α-Zr(HPO₄)₂·H₂O] as a precursor, which is then thermally decomposed to form this compound.

Experimental Protocol:

-

Synthesis of α-ZrP: Crystalline α-Zr(HPO₄)₂·H₂O can be prepared by reacting a soluble zirconium(IV) salt with phosphoric acid. A common procedure involves the direct precipitation from a solution of zirconyl chloride (ZrOCl₂·8H₂O) and phosphoric acid (H₃PO₄).

-

Thermal Decomposition: The synthesized and dried α-ZrP powder is subjected to a controlled heat treatment. The decomposition process occurs in distinct stages:

-

Dehydration of crystal water occurs at temperatures below 453°C.

-

The anhydrous zirconium phosphate then decomposes into this compound, with complete conversion achieved at approximately 720°C.[1]

-

Quantitative Data:

| Parameter | Value | Reference |

| Precursor | α-Zr(HPO₄)₂·H₂O | [1] |

| Dehydration Temperature | < 453°C | [1] |

| Decomposition Temperature | ~720°C for complete conversion | [1] |

| Theoretical Weight Loss (Dehydration) | 6.24% | [1] |

| Theoretical Weight Loss (Decomposition) | 5.64% | [1] |

Workflow Diagram:

Direct Solid-State Reaction

This method involves the intimate mixing and subsequent high-temperature reaction of solid precursors.

Experimental Protocol:

-

Precursor Mixing: A zirconium source, such as zirconium dioxide (ZrO₂) or a zirconium salt like zirconium nitrate [Zr(NO₃)₄], is thoroughly mixed with a phosphate source, typically diammonium hydrogen phosphate [(NH₄)₂HPO₄] or ammonium dihydrogen phosphate [NH₄H₂PO₄]. The mixture is often ground to ensure homogeneity.

-

Calcination: The homogenized powder mixture is heated in a furnace. The reaction to form an amorphous intermediate occurs at lower temperatures, and crystallization into ZrP₂O₇ takes place at higher temperatures, for instance, at 610°C when starting with a zirconium salt and ammonium dihydrogen phosphate.[2] Another study reports the synthesis of cubic ZrP₂O₇ at 900°C via a solid-state technique.[3]

Quantitative Data:

| Parameter | Zirconium Precursor | Phosphate Precursor | Calcination Temperature | Product Phase | Reference |

| Example 1 | Zirconium Component | NH₄H₂PO₄ | 610°C (crystallization) | ZrP₂O₇ | [2] |

| Example 2 | Not Specified | Not Specified | 900°C | Cubic ZrP₂O₇ | [3] |

Workflow Diagram:

Hydrothermal Synthesis followed by Calcination

This approach utilizes a solution-based synthesis at elevated pressure and temperature to create a precursor, which is then converted to this compound by heating.

Experimental Protocol:

-

Precursor Solution: A zirconium precursor, such as zirconyl chloride (ZrOCl₂), is dissolved in water.

-

Hydrothermal Reaction: A phosphate source, like phosphoric acid (H₃PO₄), is added to the zirconium solution. The mixture is then sealed in an autoclave and heated. For example, a reaction at 160°C for 20 hours with a Zr/P ratio of 1/2 has been reported for the synthesis of the α-ZrP precursor.

-

Calcination: The product from the hydrothermal step is filtered, dried, and then calcined at a high temperature to yield crystalline ZrP₂O₇.

Quantitative Data:

| Parameter | Zirconium Precursor | Phosphate Precursor | Hydrothermal Temperature | Hydrothermal Time | Zr/P Ratio | Calcination Temperature | Reference |

| Example 1 | ZrOCl₂ | H₃PO₄ | 160°C | 20 hours | 1/2 | Not specified for ZrP₂O₇ |

Workflow Diagram:

References

Methodological & Application

Application Notes and Protocols for Zirconium Pyrophosphate in Dental Ceramic Formulations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zirconium pyrophosphate (ZrP₂O₇) is an inorganic compound with potential applications in dental ceramic formulations. While extensive research exists for zirconia (ZrO₂), particularly Yttria-stabilized Tetragonal Zirconia Polycrystalline (Y-TZP), the use of this compound is an emerging area of interest. These application notes provide a comprehensive overview of the potential roles of this compound, proposed experimental protocols for its incorporation into dental ceramics, and key characterization techniques. The information is compiled from existing literature on zirconium-based ceramics and related phosphate compounds, offering a foundational guide for research and development.

This compound may serve multiple functions in a dental ceramic formulation, including:

-

As a Binder: Leveraging its ability to form strong bonds at elevated temperatures, it can enhance the cohesion of the ceramic particles during and after sintering.

-

As a Filler to Modify Thermal Expansion: The coefficient of thermal expansion (CTE) is a critical property for dental ceramics, especially when layering different materials. This compound's intrinsic CTE may be utilized to tailor the overall CTE of the final ceramic product to better match that of tooth structure or other restorative materials.

-

To Enhance Mechanical Properties: The incorporation of this compound could influence the flexural strength, fracture toughness, and hardness of the dental ceramic.

Quantitative Data on Benchmark Dental Ceramics

The following table summarizes the typical mechanical and physical properties of commercially available zirconia-based dental ceramics. These values can serve as a benchmark for evaluating the performance of novel formulations containing this compound.

| Property | Zirconia (Y-TZP) for Dental Cores | Lithium Disilicate Glass-Ceramic | Feldspathic Porcelain |

| Flexural Strength (MPa) | 900 - 1400[1] | 360 - 400 | 80 - 120 |

| Fracture Toughness (MPa·m¹/²) | 4 - 5[1] | 2.5 - 3.0 | 0.9 - 1.2 |

| Coefficient of Thermal Expansion (10⁻⁶/°C) | 9 - 11[2] | 10.5 - 11.5 | 12.0 - 13.0 |

| Chemical Solubility (µg/cm²) | < 100 | < 100 | < 1000 |

Experimental Protocols

The following are proposed experimental protocols for the synthesis of this compound and its incorporation and characterization in a dental ceramic formulation.

Protocol 1: Synthesis of this compound Powder

This protocol is adapted from methods for preparing zirconium phosphate ceramics.

1. Materials:

- Zirconia (ZrO₂) powder (high purity, <0.5 µm particle size)

- Phosphoric acid (H₃PO₄) (85% liquid)

- Deionized water

- Ball mill with zirconia grinding media

- High-temperature furnace

- Sieves

2. Procedure:

- Mixing: Mix liquid phosphoric acid with zirconia powder in a 2:1 weight ratio.[3]

- Heat Treatment: Heat the mixture in a furnace to between 250°C and 500°C and hold for 1-5 hours to facilitate the reaction between zirconia and phosphoric acid, forming zirconium phosphate.[3]

- Calcination: Calcine the resulting zirconium phosphate material at a temperature sufficient to convert it to this compound. This typically occurs at temperatures above 500°C. The exact temperature and duration should be optimized.

- Milling: Ball mill the calcined this compound to achieve a fine, uniform powder.

- Drying and Sieving: Dry the milled powder and pass it through sieves to obtain a consistent particle size distribution.

Protocol 2: Formulation and Preparation of a this compound-Containing Dental Ceramic

1. Materials:

- Synthesized this compound powder

- Dental porcelain powder (feldspathic)

- Sintering aids (e.g., magnesium oxide, aluminum oxide, silicon oxide at 0-5 wt%)[3]

- Distilled water or a suitable modeling liquid

- Ceramic mixing spatula and dish

- Vibrating table

- High-temperature dental furnace

2. Procedure:

- Mixing: Dry mix the desired weight percentage of this compound powder with the dental porcelain powder and sintering aids.

- Wet Mixing: Add distilled water or modeling liquid to the dry powder mixture to form a paste with a consistency suitable for shaping.

- Shaping: Form the ceramic paste into the desired specimen shape (e.g., discs for biaxial flexural strength testing, bars for three-point bend testing). A vibrating table can be used to remove air bubbles and ensure uniform compaction.

- Drying: Dry the formed specimens in an oven at a low temperature (e.g., 120°C) to remove all moisture.

- Sintering: Place the dried specimens in a high-temperature dental furnace. The sintering cycle should be carefully controlled, with a slow heating rate (e.g., 50-200°C/hour) to a peak temperature between 1100°C and 1500°C, held for 1-5 hours, followed by a controlled cooling phase.[3] The optimal sintering parameters will depend on the specific composition of the ceramic.

Protocol 3: Characterization of Mechanical and Physical Properties

1. Biaxial Flexural Strength:

- Prepare disc-shaped specimens (e.g., 15 mm diameter, 1.2 mm thickness).

- Conduct a piston-on-three-ball test according to ISO 6872 standards.

- Calculate the biaxial flexural strength and Weibull modulus.

2. Fracture Toughness:

- Use an indentation fracture (IF) method on polished specimens.

- Create an indentation with a Vickers indenter and measure the resulting crack lengths.

- Calculate the fracture toughness.

3. Coefficient of Thermal Expansion (CTE):

- Prepare bar-shaped specimens.

- Use a dilatometer to measure the change in length as a function of temperature over a clinically relevant range (e.g., 25°C to 500°C).

- Calculate the CTE.

4. Chemical Solubility:

- Prepare specimens with a known surface area.

- Immerse the specimens in a 4% acetic acid solution at 80°C for 16 hours, as per ISO 6872 standards.[4]

- Measure the weight loss per unit of surface area.

Visualizations

Signaling Pathways and Logical Relationships

The following diagrams illustrate the proposed workflow for developing and testing dental ceramics containing this compound, as well as a hypothesized chemical interaction mechanism.

References

Application of Zirconium Pyrophosphate (ZrP₂O₇) in Low Thermal Expansion Ceramics: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Zirconium Pyrophosphate (ZrP₂O₇) in the development of low thermal expansion ceramics. It includes detailed application notes, experimental protocols for synthesis and fabrication, a compilation of relevant material properties, and graphical representations of key processes and relationships.

Application Notes

This compound (ZrP₂O₇) is a ceramic material of significant interest for applications demanding high thermal stability and low thermal expansion. Its intrinsic properties make it a suitable candidate for use in environments with significant temperature fluctuations where dimensional stability is critical.

Key Advantages and Properties:

-

Low Thermal Expansion: ZrP₂O₇ exhibits a very low coefficient of thermal expansion (CTE), which minimizes changes in size and shape with temperature variations. This property is crucial for applications in precision instruments, aerospace components, and as a filler in composite materials to tailor their overall thermal expansion.

-

High-Temperature Stability: This ceramic is stable up to approximately 1550°C, after which it can dissociate. This high thermal stability allows for its use in refractory and high-temperature insulating applications.

-

Low Thermal Conductivity: Porous ZrP₂O₇ ceramics, in particular, demonstrate very low thermal conductivity, making them excellent materials for thermal insulation.[1][2] The porosity can be controlled to achieve desired insulation properties.

-

Good Dielectric Properties: ZrP₂O₇ possesses a low dielectric constant and low dielectric loss, which are advantageous for applications in wave-transmitting components such as radomes and antenna windows, especially at high temperatures.[2][3]

Challenges and Mitigation Strategies:

-

Phase Transition: A significant challenge with ZrP₂O₇ is a reversible phase transition that occurs at approximately 300°C.[4] This transition is accompanied by an abrupt change in volume, which can compromise the structural integrity of the material during thermal cycling. Research efforts to address this include the introduction of dopants like titanium (Ti) and hafnium (Hf) to create solid solutions (e.g., (Ti,Zr,Hf)P₂O₇). This approach introduces lattice distortion and increases entropy, which can suppress the phase transition.[3]

-

Poor Mechanical Properties: Pure ZrP₂O₇ ceramics generally exhibit poor mechanical properties, including low flexural strength and fracture toughness, which can limit their structural applications.[1][5] To overcome this, ZrP₂O₇ is often used as a component in composite materials. Reinforcing the ZrP₂O₇ matrix with fibers (e.g., high silica fibers) or creating composites with other ceramic phases like mullite or cordierite can significantly enhance its mechanical performance.[5] Additives such as CeO₂ and MgO can also act as sintering aids to improve densification and mechanical properties.[1]

Primary Applications:

-

Thermal Insulation: Due to its low thermal conductivity and high-temperature stability, porous ZrP₂O₇ is a promising material for high-temperature thermal insulation in furnaces and aerospace applications.[1][2]

-

Wave-Transmitting Components: Its favorable dielectric properties make it suitable for radomes, antenna housings, and other applications requiring transparency to electromagnetic radiation at elevated temperatures.[1][3]

-

Low-Expansion Fillers: ZrP₂O₇ powder can be incorporated as a filler into polymers, metals, and other ceramics to reduce their overall coefficient of thermal expansion, thereby improving their dimensional stability.

-

Precision Components: In applications where dimensional stability is paramount, such as in optical mounts and precision instrumentation, ceramics with low thermal expansion are essential.

Data Presentation

Table 1: Thermal and Mechanical Properties of ZrP₂O₇-Based Ceramics

| Material Composition | Porosity (%) | Sintering Temperature (°C) | Coefficient of Thermal Expansion (CTE) (10⁻⁶/°C) | Flexural Strength (MPa) | Compressive Strength (MPa) | Thermal Conductivity (W·m⁻¹·K⁻¹) |

| Porous ZrP₂O₇ | 40-60 | 1773 K (1500°C) | - | 3 - 14 | - | 0.18 |

| Porous ZrP₂O₇ Foam | 75.2 - 89.1 | 1473 K (1200°C) | - | - | 0.02 - 1.95 | 0.057 - 0.144 (at 25-300°C) |

| ZrP₂O₇ with 12 wt% CeO₂ | - | - | - | Improved | - | < 1.083 |

| ZrP₂O₇ - High Silica Fiber Composite | 2.37 - 39.39 | 1200 - 1300 | - | 14.9 - 45.2 | - | - |

| Ca₀.₅Sr₀.₅Zr₄P₆O₂₄ - ZrP₂O₇ Composite | - | - | 1.3 | Improved | - | - |

Experimental Protocols

Protocol 1: Hydrothermal Synthesis of ZrP₂O₇ Powder

This protocol describes a method for synthesizing single-phase ZrP₂O₇ powder using a hydrothermal reaction followed by calcination.[6]

Materials:

-

Zirconium hydroxide precursor (amorphous ZrO(OH)₂)

-

Phosphoric acid (H₃PO₄)

-

Deionized water

-

Aqueous ammonia

Equipment:

-

Beakers and magnetic stirrer

-

Hydrothermal autoclave with a Teflon liner

-

Drying oven

-

Tube furnace

-

Mortar and pestle

Procedure:

-

Preparation of Zirconium Hydroxide:

-

Prepare an aqueous solution of a zirconium salt (e.g., ZrO(NO₃)₂·2H₂O).

-

Precipitate amorphous zirconium hydroxide by the dropwise addition of aqueous ammonia with constant stirring until a pH of ~9 is reached.

-

Filter and wash the precipitate thoroughly with deionized water to remove residual ions.

-

Dry the resulting zirconium hydroxide precursor in an oven at 80-100°C.

-

-

Hydrothermal Reaction:

-

Disperse the dried amorphous ZrO(OH)₂ powder in an aqueous solution of phosphoric acid (H₃PO₄). The molar ratio of Zr:P should be 1:2.

-

Transfer the suspension to a Teflon-lined stainless steel autoclave.

-

Seal the autoclave and heat it to 200°C for 18 hours.

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the solid product by filtration, wash it with deionized water, and dry it at 80°C. The product at this stage is primarily Zr₃(PO₄)₄ loaded with unreacted H₃PO₄.

-

-

Calcination:

-

Place the dried powder from the hydrothermal step in an alumina crucible.

-

Heat the powder in a tube furnace in an air atmosphere.

-

Ramp the temperature to 900°C and hold for 2 hours. A spontaneous reaction occurs above 500°C to form ZrP₂O₇.

-

After calcination, allow the furnace to cool down to room temperature.

-

The resulting white powder is single-phase ZrP₂O₇.

-

Protocol 2: Fabrication of Porous ZrP₂O₇ Ceramics using Pore-Forming Agent

This protocol outlines the fabrication of porous ZrP₂O₇ ceramics using a pore-forming agent and a pressureless sintering technique.

Materials:

-

Synthesized ZrP₂O₇ powder

-

Pore-forming agent (e.g., starch, naphthalene)

-

Binder (e.g., polyvinyl alcohol - PVA)

-

Deionized water

Equipment:

-

Ball mill

-

Sieve

-

Uniaxial press

-

Cold Isostatic Press (CIP)

-

High-temperature furnace

Procedure:

-

Powder Preparation and Mixing:

-

Mix the synthesized ZrP₂O₇ powder with the desired amount of pore-forming agent (e.g., 20-60 vol%).

-

Add a small amount of binder solution (e.g., 3 wt% PVA in water) to the powder mixture to aid in granulation.

-

Ball mill the mixture for several hours to ensure homogeneity.

-

Dry the milled powder and pass it through a sieve to obtain granules.

-

-

Forming of Green Body:

-

Place the granulated powder into a steel die.

-

Uniaxially press the powder at a pressure of 50-100 MPa to form a green body of the desired shape.

-

For improved green density and uniformity, place the uniaxially pressed body in a latex mold, seal it, and subject it to Cold Isostatic Pressing (CIP) at 150-200 MPa.

-

-

Binder Burnout and Sintering:

-

Place the green body in a high-temperature furnace.

-

Heat the furnace slowly to 600°C (e.g., at a rate of 1-2°C/min) and hold for 2 hours to burn out the binder and the pore-forming agent. Ensure adequate ventilation.

-

After burnout, increase the temperature to the final sintering temperature, typically between 1200°C and 1500°C. The exact temperature will depend on the desired final porosity and density.

-

Hold at the sintering temperature for 2-4 hours.

-

Cool the furnace down to room temperature at a controlled rate (e.g., 5°C/min) to avoid thermal shock.

-

Mandatory Visualization

References

Application Notes and Protocols: Zirconium Pyrophosphate for Immobilization of Nuclear Waste

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of zirconium pyrophosphate (ZrP) and its derivatives in the immobilization of nuclear waste. Zirconium phosphate-based materials are recognized for their high thermal, chemical, and radiation stability, making them promising candidates for the safe, long-term storage of radioactive elements.[1][2][3]

Introduction

Zirconium phosphates are a class of inorganic materials with a versatile layered structure that allows for the incorporation of various radionuclides through ion exchange and intercalation.[2][4] Crystalline forms, such as α-zirconium phosphate, and related structures like sodium zirconium phosphate (NZP), are particularly noted for their ability to immobilize a wide range of fission products and actinides.[5][6] These materials can be synthesized through various methods to yield amorphous or crystalline powders, which are then consolidated into dense ceramic waste forms.[7][8] Key advantages of using zirconium phosphate-based ceramics include their low thermal expansion, high resistance to radiation damage, and excellent chemical durability, particularly against leaching in aqueous environments.[1][9]

Quantitative Data Presentation

The following tables summarize the key physical, mechanical, and performance properties of various zirconium phosphate-based waste forms from the literature.

Table 1: Physical and Mechanical Properties

| Property | Value | Material/Conditions | Reference |

| Density | 1.6 g/cm³ | Zirconium-magnesium phosphate composite | [10] |

| Porosity | ~15% | Zirconium-magnesium phosphate composite | [10] |

| Compressive Strength | 1557 ± 68 psi | Zirconium-magnesium phosphate composite, fully cured | [10] |

| Thermal Conductivity | 1.86–2.40 W∙m⁻¹∙K⁻¹ | Sr₀.₅Zr₂(PO₄)₃ (NZP-type) ceramic, 298–673 K | [1] |

| Average Linear Thermal Expansion Coefficient | Low (specific value not provided) | Sr₀.₅Zr₂(PO₄)₃ (NZP-type) ceramic | [1] |

Table 2: Radionuclide Sorption and Immobilization Performance

| Radionuclide | Performance Metric | Value | Material/Conditions | Reference |

| Cs-137 | Leaching Level Reduction | Two orders of magnitude lower than untreated waste | Zirconium phosphate and magnesium-zirconium phosphate composites | [4] |

| Cs-137 | Leaching Rate | Order of 10⁻² g m⁻² day⁻¹ | CsₓH₁₋ₓZr₂(PO₄)₃ (x=0.4, 0.6), 90°C in pseudo-seawater | [11] |

| Sr-90 | Adsorption Capacity | 320.14 mg g⁻¹ | Amine-functionalized ZrP (AM-ZrP), pH 5 | [2] |

| Sr-90 | Removal Efficiency | ~98.3% | Agglomerated spherical alpha zirconium phosphate nanoparticles, 160 min contact time | [12] |

| U(VI) | Removal Efficiency | 98.5% | Zirconium phosphate, pH 5, initial U(VI) concentration 434 mg/L | [13] |

| U(VI) | Adsorption Efficiency | ~70% | ZrP synthesized from zircon mineral | [12] |

Experimental Protocols

Detailed methodologies for the synthesis of zirconium phosphate and its evaluation for nuclear waste immobilization are provided below.

3.1. Synthesis of α-Zirconium Phosphate (α-ZrP) by Direct Precipitation and Reflux

This protocol describes a common method to produce crystalline α-ZrP, which is suitable for ion exchange applications.[7]

Materials:

-

Zirconyl chloride octahydrate (ZrOCl₂·8H₂O)

-

Phosphoric acid (H₃PO₄, 85 wt%)

-

Deionized water

Protocol:

-

Precipitation of Amorphous ZrP:

-

Dissolve zirconyl chloride octahydrate in deionized water to create a 0.5 M solution.

-

Slowly add a stoichiometric amount of 85 wt% phosphoric acid to the zirconyl chloride solution with vigorous stirring. A white, gelatinous precipitate of amorphous zirconium phosphate will form immediately.

-

Continue stirring for 1 hour at room temperature to ensure complete reaction.

-

-

Washing:

-

Separate the precipitate from the supernatant by centrifugation or filtration.

-

Wash the precipitate repeatedly with deionized water to remove excess acid and chloride ions. Check the wash water with a silver nitrate solution until no white precipitate (AgCl) is observed.

-

-

Crystallization by Reflux:

-

Transfer the washed amorphous ZrP to a round-bottom flask.

-

Add concentrated phosphoric acid (e.g., 12 M) to the flask.

-

Heat the mixture to reflux (approximately 100-120°C) with continuous stirring for 24-48 hours. This process facilitates the crystallization of the amorphous material into the layered α-phase.

-

-

Final Washing and Drying:

-

Cool the mixture and separate the crystalline α-ZrP by centrifugation or filtration.

-

Wash the product thoroughly with deionized water until the pH of the wash water is neutral.

-

Dry the final product in an oven at 60-80°C overnight.

-

3.2. Performance Evaluation: MCC-1 Static Leach Test

This protocol is a standard method to determine the chemical durability of a solid waste form in an aqueous environment.

Materials:

-

Monolithic this compound waste form sample of known geometric surface area.

-

Leachant solution (e.g., deionized water, simulated groundwater, or pseudo-seawater).[11]

-

Teflon or stainless steel leaching vessel.

-

Oven capable of maintaining a constant temperature (e.g., 90°C).[11]

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for leachate analysis.

Protocol:

-

Sample Preparation:

-

Cut or prepare a monolithic sample of the this compound waste form with a regular geometry (e.g., a cube or cylinder) to allow for accurate surface area calculation.

-

Clean the sample by rinsing with deionized water and ethanol, then dry it completely.

-

-

Leaching Procedure:

-

Place the sample in the leaching vessel. A sample holder (e.g., a Teflon mesh) should be used to ensure all surfaces are exposed to the leachant.

-

Add a volume of the chosen leachant to the vessel such that the ratio of the sample surface area (SA) to the leachant volume (V) is typically 10 m⁻¹.

-

Seal the vessel to prevent evaporation.

-

Place the vessel in an oven at a constant temperature, commonly 90°C, for a specified duration (e.g., 7, 14, 28 days).[11]

-

-

Leachate Analysis:

-

After the specified time, remove the vessel from the oven and allow it to cool to room temperature.

-

Measure the final pH of the leachate.

-

Remove an aliquot of the leachate for chemical analysis. The leachate may need to be filtered and/or acidified for preservation before analysis.

-

Analyze the concentration of the elements of interest (e.g., Cs, Sr, Zr, P) in the leachate using ICP-MS or AAS.

-

-

Data Calculation:

-

Calculate the normalized mass loss (NLᵢ) for each element i using the following formula: NLᵢ = (Cᵢ * V) / (fᵢ * SA) where:

-

Cᵢ is the concentration of element i in the leachate.

-

V is the volume of the leachant.

-

fᵢ is the mass fraction of element i in the unleached waste form.

-

SA is the surface area of the sample.

-

-

The leach rate (LRᵢ) can then be calculated by dividing the normalized mass loss by the duration of the test (t): LRᵢ = NLᵢ / t

-

Visualizations

Experimental Workflow for this compound Waste Form Development

Caption: Workflow for synthesis and evaluation of ZrP waste forms.

Key Properties of this compound for Nuclear Waste Immobilization

References

- 1. researchgate.net [researchgate.net]

- 2. Treatment of Wastewaters with Zirconium Phosphate Based Materials: A Review on Efficient Systems for the Removal of Heavy Metal and Dye Water Pollutants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. inis.iaea.org [inis.iaea.org]

- 5. warwick.ac.uk [warwick.ac.uk]

- 6. Ceramic Mineral Waste-Forms for Nuclear Waste Immobilization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols: Metal-Ion-Exchanged Zirconium Pyrophosphate for Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis, characterization, and catalytic use of metal-ion-exchanged zirconium pyrophosphate. This compound, derived from layered zirconium phosphate, serves as a robust and versatile support for catalytically active metal ions. Its high thermal and chemical stability, coupled with its ion-exchange capabilities, makes it an attractive material for a wide range of catalytic applications.[1][2]

The exchange of protons in the zirconium phosphate structure with various metal cations allows for the creation of tailored catalysts with specific functionalities.[1][3] This has led to their use in diverse reactions, including oxidation, hydrogenation, and electrocatalysis.[1][4][5] The layered structure of the precursor, zirconium phosphate, provides a platform for immobilizing and stabilizing metal ions and nanoparticles, enhancing their catalytic performance and facilitating recovery and reuse.[1][2]

Data Presentation: Catalytic Performance

The catalytic activity of metal-ion-exchanged this compound is highly dependent on the exchanged metal ion, the reaction conditions, and the specific zirconium phosphate precursor used. The following tables summarize key quantitative data from the literature to allow for easy comparison of different catalytic systems.

Table 1: Oxidation Reactions

| Catalyst | Reaction | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |

| ZrP-Fe(III) | Oxidation | Styrene | tert-butyl hydroperoxide | 28.81 | Benzaldehyde (84.75), Styrene oxide (10.85) | [1] |

Table 2: Electrocatalysis - Oxygen Evolution Reaction (OER)

| Catalyst System | Metal Ion | M:ZrP Ratio | Overpotential (mV) at 10 mA/cm² | Reference |

| Metal-adsorbed ZrP | Fe(II) | 10:1 | Lower than intercalated counterpart | [4] |

| Metal-intercalated ZrP | Fe(II) | 10:1 | Higher than adsorbed counterpart | [4] |

| Metal-adsorbed ZrP | Ni(II) | 10:1 | Lower than intercalated counterpart by 88 mV | [4] |

| Metal-intercalated ZrP | Ni(II) | 10:1 | Higher than adsorbed counterpart | [4] |

| Metal-adsorbed ZrP | Fe(III) | - | Less pronounced difference | [4] |

| Metal-intercalated ZrP | Fe(III) | - | Less pronounced difference | [4] |

| Metal-adsorbed ZrP | Co(II) | - | Less pronounced difference | [4] |

| Metal-intercalated ZrP | Co(II) | - | Less pronounced difference | [4] |

Table 3: Hydrogenation Reactions

| Catalyst | Reaction | Substrate | Product | Yield (%) | Reference |

| Ru-ZrP | Hydrogenation | Acetophenone | Ethylbenzene | 99.9 | [5] |

| Pd-ZrP | Hydrogenation | Acetophenone | 1-Cyclohexylethanol | 99.9 | [5] |

| Pd-ZrP | Hydrogenation | Acetophenone | Ethylcyclohexane | 98.8 | [5] |

Experimental Protocols